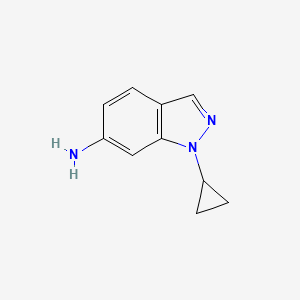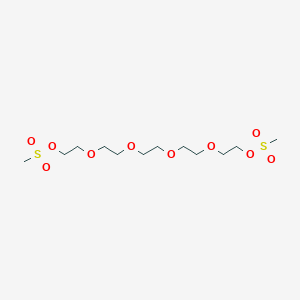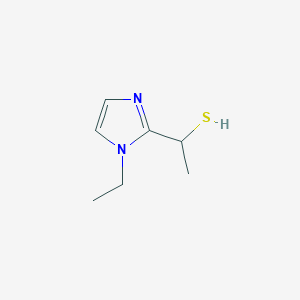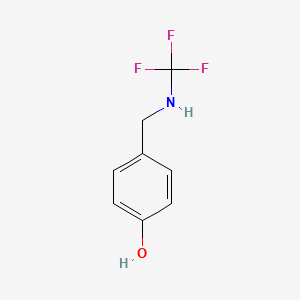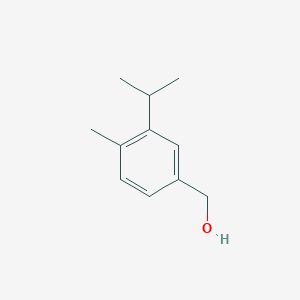
(3-Isopropyl-4-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Isopropyl-4-methylphenyl)methanol: is an organic compound with the molecular formula C11H16O. It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropyl-4-methylphenyl)methanol typically involves the alkylation of 4-methylphenol (p-cresol) with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Isopropyl-4-methylphenyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes.
Substitution: Halides, amines.
Scientific Research Applications
Chemistry: (3-Isopropyl-4-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fragrances .
Biology: In biological research, this compound is used to study the effects of phenolic compounds on cellular processes. It has been shown to exhibit antioxidant and antimicrobial properties, making it a valuable tool in the study of oxidative stress and microbial infections .
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives have been studied for their anti-inflammatory and analgesic effects, which could lead to the development of new pain-relief medications .
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of polymers and resins. It is also employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (3-Isopropyl-4-methylphenyl)methanol involves its interaction with cellular targets such as enzymes and receptors. The compound can modulate the activity of enzymes involved in oxidative stress pathways, leading to a reduction in reactive oxygen species (ROS) levels. Additionally, it can bind to specific receptors on the cell surface, triggering signaling cascades that result in anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Thymol (2-Isopropyl-5-methylphenol): Similar structure with an isopropyl group at the 2-position and a methyl group at the 5-position.
Carvacrol (2-Methyl-5-(1-methylethyl)phenol): Similar structure with a methyl group at the 2-position and an isopropyl group at the 5-position.
Menthol (2-Isopropyl-5-methylcyclohexanol): Similar structure with a cyclohexanol ring instead of a benzene ring.
Uniqueness: (3-Isopropyl-4-methylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
91967-56-5 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(4-methyl-3-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H16O/c1-8(2)11-6-10(7-12)5-4-9(11)3/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
CTMUBKZOIQHXFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



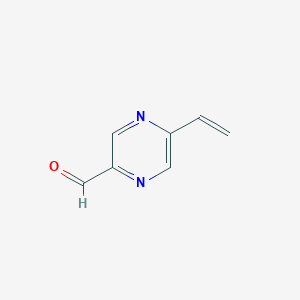
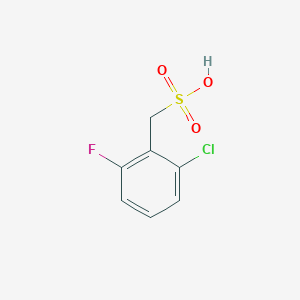
![4-chlorothieno[3,2-d]pyrimidin-6-amine](/img/structure/B13966623.png)
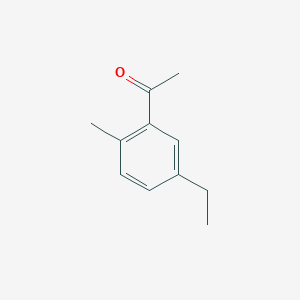
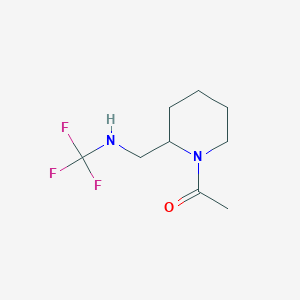
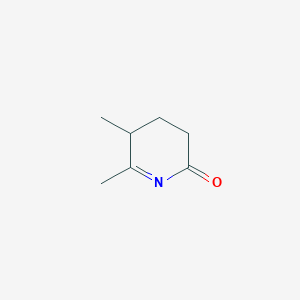
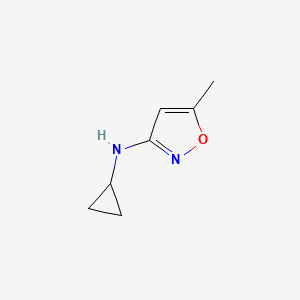
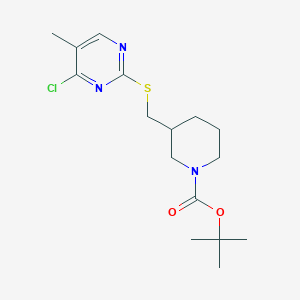
![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)
